Tedizolid phosphate is a novel oxazolidinone prodrug [ [], [], [] ]. It acts as a precursor to Tedizolid, a potent antibacterial agent [ [], [] ]. In scientific research, Tedizolid phosphate is primarily recognized for its role in combating infections caused by Gram-positive bacteria, particularly those resistant to other antibiotic treatments [ [], [], [] ]. Its significance in research stems from its enhanced potency and improved pharmacokinetic profile compared to its predecessor, Linezolid [ [], [], [] ].
Tedizolid phosphate falls under the classification of antibiotics, specifically within the oxazolidinone family. This class of antibiotics is characterized by their mechanism of action, which involves the inhibition of protein synthesis in bacteria.
The synthesis of tedizolid phosphate typically involves several methods, with a notable approach described in a patent application. The process begins with the dissolution of an enriched material in triethyl phosphate, followed by the addition of phosphorus oxychloride. The mixture is stirred for several hours at room temperature to facilitate the reaction. Subsequently, ethyl alcohol is introduced to precipitate the tedizolid phosphate product.
The molecular formula of tedizolid phosphate is , with a molecular weight averaging approximately 450.32 g/mol. The compound features a complex structure that includes an oxazolidinone ring, which is critical for its antibacterial activity.
Tedizolid phosphate undergoes various chemical reactions, primarily involving hydrolysis and interactions with biological targets. Upon administration, it is converted into its active form, tedizolid, through enzymatic processes in the body.
Tedizolid phosphate exerts its antibacterial effects by binding to the 50S ribosomal subunit of bacterial ribosomes. This binding inhibits the initiation phase of protein synthesis, effectively stalling bacterial growth.
Tedizolid phosphate presents several notable physical and chemical properties that influence its pharmaceutical application:
Tedizolid phosphate's primary application lies in its use as an antibiotic for treating infections caused by susceptible bacteria. Its development has been particularly significant in addressing infections that are resistant to first-generation antibiotics.
The oxazolidinone class emerged from systematic structure-activity relationship (SAR) studies initiated in the 1980s. Early compounds featured a 3-aryl-2-oxazolidinone pharmacophore (A-ring) linked to electron-withdrawing groups (C-ring), which proved essential for ribosomal binding. Linezolid—approved in 2000—was the first clinically successful oxazolidinone, exhibiting bacteriostatic activity by inhibiting the 50S ribosomal subunit’s peptidyl transferase center (PTC). It binds the 23S rRNA, preventing formation of the 70S initiation complex and blocking protein synthesis [7]. Despite efficacy against Gram-positive pathogens, linezolid’s limitations became apparent: twice-daily dosing requirements, reversible myelosuppression (linked to C-5 acetamidomethyl side chain), and susceptibility to resistance mechanisms like 23S rRNA mutations and the cfr methyltransferase gene [1] [3].
The quest for improved agents led to modifications at the C-5 position. Initial replacement of linezolid’s acetamidomethyl group with a hydroxymethyl moiety reduced potency. However, adding a D-ring (methyltetrazole) restored activity by enabling hydrogen bonding with ribosomal residues. This yielded tedizolid phosphate (formerly torezolid), a phosphorylated prodrug designed to enhance solubility and mask MAO interactions. The phosphate group is cleaved by serum phosphatases, releasing active tedizolid [1] [7] [8]. Crucially, tedizolid maintains activity against linezolid-resistant strains, including those harboring cfr, due to stronger binding affinity from its D-ring and fluorine atom at the B-ring meta-position [1] [3].
Table 1: Evolution of Key Oxazolidinone Structures
Compound | C-5 Side Chain | D-Ring | Target Binding Affinity (Relative to Linezolid) |
---|---|---|---|
Linezolid | Acetamidomethyl | None | 1× (Reference) |
Tedizolid | Hydroxymethyl | Methyltetrazole | 4–6× higher |
Radezolid | Hydroxyethyl | Triazole | 2–4× higher |
Sutezolid | Acetamidomethyl | None | Similar |
Tedizolid phosphate’s design confers potency, tolerability, and resilience against resistance. Its MIC values against Gram-positive pathogens are consistently 4- to 8-fold lower than linezolid’s. For MRSA, tedizolid’s MIC₉₀ is 0.25–0.5 mg/L versus linezolid’s 2 mg/L; for VRE, MIC₉₀ values are 0.25–0.5 mg/L compared to 1–2 mg/L [1] [3]. This enhanced activity stems from:
Table 2: In Vitro Potency of Tedizolid vs. Linezolid Against Key Pathogens
Pathogen (No. of Isolates) | Tedizolid MIC₉₀ (mg/L) | Linezolid MIC₉₀ (mg/L) | Potency Ratio (Linezolid/Tedizolid) |
---|---|---|---|
MRSA (1,770) | 0.5 | 2 | 4× |
MSSA (2,729) | 0.5 | 2 | 4× |
E. faecium (634) | 0.5 | 2 | 4× |
VRE (163) | 0.5 | 2 | 4× |
S. pneumoniae (975) | 0.25 | 1–2 | 4–8× |
cfr-positive MRSA (4) | 0.5–1 | 16–32 | 16–32× |
Data compiled from multinational surveillance studies [1] [3].
Pharmacokinetically, tedizolid phosphate achieves 91.5% oral bioavailability and converts rapidly to tedizolid. Its once-daily 200 mg dosing (6-day course for ABSSSI) is enabled by an AUC/MIC ratio correlating with efficacy. The prodrug’s phosphate moiety prevents MAO inhibition, reducing serotonin syndrome risk versus linezolid [8]. These attributes position tedizolid as a critical alternative against linezolid-resistant strains and in settings requiring shorter therapy durations.
The rising incidence of multidrug-resistant Gram-positive infections underscores tedizolid’s clinical relevance. In 2019, bacterial AMR contributed to 4.95 million deaths globally, with MRSA alone causing >100,000 attributable deaths [5] [9]. By 2021, AMR-associated deaths climbed to 4.71 million, with MRSA deaths increasing by 111% since 1990 [2] [9]. Gram-positive pathogens—particularly MRSA, VRE, and drug-resistant streptococci—account for 65.5% of healthcare-associated infections and 31% of community-acquired infections [6]. Key epidemiological trends include:
Table 3: Global Impact of Key Gram-Positive Pathogens (2021–2025)
Pathogen/Resistance Trait | Attributable Deaths (Annual) | Economic Burden (USD) | Notable Trends |
---|---|---|---|
MRSA | 130,000 | $2.7B in excess healthcare costs | 80% increase in adults >70 yrs since 1990 |
VRE | 35,000 | $1.2B | Linked to 17.5% of nosocomial enterococcal infections |
Linezolid-resistant CoNS | 12,000 | $460M | cfr prevalence >20% in European ICUs |
Penicillin-resistant S. pneumoniae | 48,000 | $1.8B | Predominance in pediatric populations |
Projections indicate AMR could cause 10 million annual deaths by 2050, emphasizing the need for next-generation agents like tedizolid [5] [9]. Its efficacy against strains resistant to vancomycin, daptomycin, and linezolid addresses critical gaps, particularly in ABSSSI and pneumonia. However, sustainable use requires stewardship to preserve efficacy, alongside vaccine development and improved diagnostics [6] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7